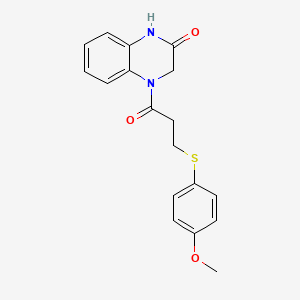

4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[3-(4-methoxyphenyl)sulfanylpropanoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-23-13-6-8-14(9-7-13)24-11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORQLQPYSHQICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

Introduction of the Methoxyphenylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with a methoxyphenylthiol compound.

Acylation: The final step involves the acylation of the intermediate product with a propanoyl chloride to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

Medicine: Its potential therapeutic properties, such as anti-inflammatory or anticancer activities, are of interest for drug discovery and development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The methoxyphenylthio group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one are critically influenced by its substituents. Below is a comparative analysis with structurally related derivatives:

Table 1: Key Structural and Functional Comparisons

Key Findings:

Substituent Position and Activity :

- The C3 position is critical for modulating activity. For example:

- Quinazolin-4-yl substituents (Compound 2) confer antitumor activity via microtubule disruption, akin to combretastatin A-4 (CA-4) .

- Arylthio groups (as in the target compound) may enhance hydrophobic interactions and redox stability compared to oxygen-based analogs .

Electron-Donating vs. Chlorophenyl (3ad) or thienyl groups () introduce electron-withdrawing effects, which may reduce bioavailability or alter target selectivity .

Biological Target Specificity: BRD4 Inhibition: Compound 19d demonstrates that bulky aromatic substituents (e.g., phenylpyridin-3-yl) are effective in bromodomain binding . sGC Activation: Dicarboxylic derivatives of 3,4-dihydroquinoxalin-2(1H)-one show enhanced agonistic activity, suggesting that the target compound’s monocarboxylic structure may require optimization for cellular efficacy .

Morpholin-4-ylsulfonyl derivatives () exhibit higher polarity, which may enhance solubility but reduce blood-brain barrier penetration .

Biological Activity

The compound 4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of quinoxaline and has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 316.38 g/mol. The structure includes a quinoxaline core substituted with a thioether group and a propanoyl moiety, which may influence its biological activity.

Antioxidant Activity

Research indicates that derivatives of quinoxaline exhibit significant antioxidant properties. The DPPH radical scavenging assay has been used to evaluate the antioxidant capacity of similar compounds, suggesting that modifications in the structure can enhance their ability to neutralize free radicals .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Quinoxaline Derivative A | 85% | |

| Quinoxaline Derivative B | 78% | |

| This compound | TBD | TBD |

Anticancer Activity

Preliminary studies have demonstrated that quinoxaline derivatives possess anticancer properties. For instance, compounds similar to This compound have shown cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The MTT assay results indicate that these compounds can inhibit cell proliferation effectively .

Table 2: Cytotoxicity Against Cancer Cell Lines

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties. Studies suggest that they exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic processes .

The biological activity of This compound may be attributed to several mechanisms:

- Free Radical Scavenging : The presence of electron-donating groups in the structure enhances the ability to neutralize reactive oxygen species.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.

- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies

A recent study investigated the effects of a related compound on Plasmodium falciparum, revealing promising results in inhibiting parasite growth at low concentrations . This suggests potential applications in antimalarial therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-((4-methoxyphenyl)thio)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can intermediates be characterized?

- Methodology : The synthesis typically involves coupling a 3,4-dihydroquinoxalin-2(1H)-one core with a thioether-containing propanoyl group. Key steps include:

- Core preparation : Use LiAlH4 in THF for reduction of quinoxaline derivatives to dihydroquinoxalinones (see ).

- Thioether formation : React 4-methoxyphenylthiol with a propanoyl chloride intermediate under anhydrous conditions (analogous to ).

- Characterization : Confirm purity via HPLC (≥95%) and structural identity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

- Methodology :

- Spectroscopic analysis : Use H NMR to verify the dihydroquinoxalinone core (δ 3.4–4.2 ppm for CH2 groups) and the 4-methoxyphenylthio moiety (δ 6.8–7.2 ppm for aromatic protons) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry (as demonstrated for structurally related thiadiazol-thiazolidinone hybrids in ) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in pharmacological studies?

- Methodology :

- Dose-response profiling : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects (see for similar compounds).

- Target specificity screening : Use kinase/GPCR panels to rule off-target interactions.

- Structural analogs : Compare activity with derivatives lacking the 4-methoxyphenylthio group to isolate pharmacophoric contributions .

Q. What experimental designs are optimal for evaluating environmental stability and biodegradation pathways?

- Methodology :

- OECD 301F test : Assess aerobic biodegradation in activated sludge over 28 days.

- Hydrolysis studies : Expose the compound to buffers at pH 4, 7, and 9 (25–50°C) to identify labile bonds (e.g., the propanoyl-thioether linkage).

- LC-MS/MS monitoring : Track degradation products and half-life (t) under simulated environmental conditions .

Q. How can chiral synthesis challenges be addressed for enantiomerically pure forms of this compound?

- Methodology :

- Chiral auxiliaries : Introduce a temporary chiral group during the propanoyl coupling step (e.g., Evans oxazolidinones).

- SFC separation : Use supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak IG-3) to resolve enantiomers (as in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.